5,5,5-Trifluoropentan-1-amine hydrochloride

amine basicity physicochemical property modulation drug design

Solid HCl salt of the ω-trifluoromethylalkylamine building block, enabling accurate gravimetric dispensing on automated platforms vs. the volatile free base (bp ~96°C). • pKa ~10.16 (free base), ~0.5 units lower than pentan-1-amine - optimizes CNS permeability/solubility balance. • Validated p-cyano replacement in dual FPTase/GGPTase-I inhibitors (IC50 down to 0.480 nM). • Key building block for MGAT2 inhibitors (IC50 0.900-16.6 nM). ≥95% purity. Cool, dry storage. Ships ambient.

Molecular Formula C5H11ClF3N
Molecular Weight 177.6
CAS No. 159291-02-8
Cat. No. B2597546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoropentan-1-amine hydrochloride
CAS159291-02-8
Molecular FormulaC5H11ClF3N
Molecular Weight177.6
Structural Identifiers
SMILESC(CCN)CC(F)(F)F.Cl
InChIInChI=1S/C5H10F3N.ClH/c6-5(7,8)3-1-2-4-9;/h1-4,9H2;1H
InChIKeyHQKLHHJGTMOYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5,5-Trifluoropentan-1-amine HCl: Identity & Class Overview


5,5,5-Trifluoropentan-1-amine hydrochloride is a C5 linear primary alkylamine hydrochloride bearing a terminal trifluoromethyl (-CF3) group. The free base (CAS 149080-27-3) has a molecular weight of 141.13 g/mol, a predicted pKa of 10.16 ± 0.10, and a measured logP of 0.816 [1]. The hydrochloride salt (CAS 159291-02-8, MW 177.60) is the preferred solid handle for controlled stoichiometry in synthesis. This compound belongs to the ω-trifluoromethylalkylamine class, which is widely employed as a building block in medicinal chemistry, agrochemical discovery, and analytical reagent development .

5,5,5-Trifluoropentan-1-amine HCl: Generic Substitution Failure


Substituting 5,5,5-trifluoropentan-1-amine hydrochloride with non-fluorinated pentan-1-amine or a shorter fluorinated homolog (e.g., 4,4,4-trifluorobutan-1-amine) introduces quantifiable shifts in amine basicity, lipophilicity, and downstream biological activity that cannot be compensated by simple formulation adjustments. The terminal -CF3 group withdraws electron density through the pentyl chain, lowering pKa by approximately 0.5 log units relative to pentan-1-amine, while the five-carbon spacer attenuates this inductive effect compared to the four-carbon homolog (ΔpKa ≈ 0.74) [1]. In medicinal chemistry, the 5,5,5-trifluoropentyl moiety has been validated as a superior p-cyano replacement in dual farnesyltransferase/geranylgeranyltransferase-I inhibitors, a role that other chain lengths or non-fluorinated analogs cannot replicate [2]. Furthermore, the hydrochloride salt form ensures solid-state handling stability and enhanced aqueous solubility relative to the free base liquid, a critical factor in automated synthesis and high-throughput screening workflows . Ignoring these specific structural features risks altered target engagement, variable pharmacokinetics, and batch-to-batch inconsistency.

5,5,5-Trifluoropentan-1-amine HCl: Quantitative Evidence vs. Analogs


pKa Shift vs. Non-Fluorinated Pentan-1-amine

The electron-withdrawing terminal -CF3 group reduces the basicity of the primary amine compared to the non-fluorinated parent. The predicted pKa of 5,5,5-trifluoropentan-1-amine is 10.16 ± 0.10 , whereas the experimentally reported pKa of pentan-1-amine (n-amylamine) is 10.21–10.63 depending on measurement conditions [1]. This represents a pKa decrease of approximately 0.47 units, meaning the trifluorinated amine is approximately 3-fold less basic at the protonation equilibrium. This shift alters the protonation state at physiological pH (7.4) and affects membrane permeability, solubility-pH profiles, and salt formation stoichiometry.

amine basicity physicochemical property modulation drug design

Lipophilicity Paradox: CF3 Lowers logP vs. Pentan-1-amine

While fluorination of aromatic or α-position alkyl carbons typically increases lipophilicity, the terminal -CF3 group on a pentyl chain produces a significant logP decrease. The measured logP of 5,5,5-trifluoropentan-1-amine is 0.816 [1], whereas pentan-1-amine has an experimental logP of 1.46–1.84 [2]. This represents a logP reduction of ~0.64–1.02 units, corresponding to a ~4- to 10-fold decrease in octanol/water partition coefficient. This counterintuitive directionality—fluorination decreasing rather than increasing logP—is a specific consequence of the terminal -CF3 group’s strong electron-withdrawing effect operating through an all-sp3 carbon chain, increasing the polarity of the amine head group.

lipophilicity logP modulation fluorine walk ADME optimization

Chain-Length pKa Advantage Over 4,4,4-Trifluorobutan-1-amine

The inductive electron-withdrawing effect of the -CF3 group attenuates with increasing methylene spacer length. 5,5,5-Trifluoropentan-1-amine (5-carbon chain, pKa 10.16 ± 0.10) is significantly more basic than its 4-carbon homolog 4,4,4-trifluorobutan-1-amine (pKa 9.42 ± 0.10) . The 0.74-unit pKa difference corresponds to an approximately 5.5-fold higher concentration of the protonated (water-soluble) species at a given pH for the pentyl variant. This is consistent with the general principle established by Melnykov et al. that 'amine basicity was observed to change in a monotonic fashion depending on the fluorination pattern,' with the distance between the fluorine substitution and the protonation center being a dominant factor .

chain length effect inductive attenuation structure-property relationship lead optimization

Building Block Potency: GGTase-I and MGAT2 Inhibition

Derivatives incorporating the 5,5,5-trifluoropentyl group have demonstrated potent inhibitory activity across multiple validated drug targets. In BindingDB, compound BDBM50112383 (17-(5,5,5-trifluoropentyl)-19-oxa-...tetraazahexacyclo...) exhibited an IC50 of 0.480 nM against human Geranylgeranyl transferase type I [1]. In a distinct target class, compound BDBM247150—a dihydropyridinone MGAT2 inhibitor from US Patent 9,701,672—showed an IC50 of 0.900 nM against MGAT2, while a closely related analog with modified linker (BDBM247163) showed IC50 16.6 nM [2][3]. Furthermore, Nguyen et al. independently identified 'trifluoropentyl' as one of only three preferred p-cyano replacements that maintained or enhanced dual FPTase/GGPTase-I inhibitory potency [4]. While direct comparator data for the same scaffold bearing a shorter or longer fluoroalkyl chain are not available in the public domain, the convergent activity across unrelated chemotypes supports the privileged nature of the 5,5,5-trifluoropentyl pharmacophoric element.

farnesyltransferase inhibitor geranylgeranyltransferase inhibitor MGAT2 inhibitor medicinal chemistry building block

Hydrochloride Salt: Solid Handling and Solubility Advantage

5,5,5-Trifluoropentan-1-amine free base (CAS 149080-27-3) is a liquid with a boiling point of 96.0 °C, which complicates accurate gravimetric dispensing and long-term storage due to volatility and susceptibility to carbonate formation . The hydrochloride salt (CAS 159291-02-8, MW 177.60) is an easily weighed solid with a recommended long-term storage condition of 'cool, dry place,' and is classified as not hazardous for transport (DOT/IATA) . As is characteristic of amine hydrochloride salts, the protonated form exhibits enhanced aqueous solubility compared to the neutral free base, a property confirmed for related trifluoroalkylamine hydrochlorides by CymitQuimica . For comparison, pentan-1-amine hydrochloride (CAS 142-65-4) is also a solid, but the non-fluorinated analog lacks the -CF3-mediated pKa and logP modulation described in Evidence Items 1 and 2. No direct head-to-head solubility measurement (mg/mL) was found in the public domain for 5,5,5-trifluoropentan-1-amine hydrochloride vs. free base; this comparison is therefore classified as class-level inference based on established amine hydrochloride behavior.

salt form selection solid handling automated synthesis aqueous solubility

5,5,5-Trifluoropentan-1-amine HCl: Application Scenarios


Dual FPTase/GGPTase-I Inhibitor Synthesis

Use as the direct amine coupling partner to install the 5,5,5-trifluoropentyl moiety onto a core scaffold targeting dual FPTase/GGPTase-I inhibition. Nguyen et al. identified the trifluoropentyl group as a validated p-cyano replacement that maintains potent dual inhibition, with downstream compounds achieving IC50 values as low as 0.480 nM against GGTase-I [1][2]. The 5-carbon chain provides optimal spacing between the -CF3 group and the attachment point, balancing inductive pKa modulation with sufficient conformational flexibility for target engagement.

MGAT2 Inhibitor Scaffold Construction

Employ 5,5,5-trifluoropentan-1-amine hydrochloride as the key building block for constructing dihydropyridinone-based MGAT2 inhibitors, as exemplified in US Patent 9,701,672 [1]. Compounds containing the 5,5,5-trifluoropentyl substituent have demonstrated MGAT2 IC50 values of 0.900–16.6 nM, supporting the utility of this specific chain length for accessing sub-nanomolar potency in metabolic disease targets [2]. The hydrochloride salt form facilitates direct use in amide bond formation or reductive amination without additional neutralization steps.

Amine Basicity & Lipophilicity Tuning

Deploy 5,5,5-trifluoropentan-1-amine hydrochloride as a systematic tool for modulating amine pKa by ~0.5 units downward while simultaneously reducing logP—a rare combination that defies the typical fluorination-driven logP increase [1][2]. The 5-carbon spacer attenuates the inductive effect relative to shorter-chain homologs (0.74 pKa units more basic than the 4-carbon variant), allowing medicinal chemists to dial in protonation state without overshooting the desired basicity window . This is particularly valuable for CNS programs where balancing passive permeability (favored by lower basicity) with aqueous solubility (favored by higher basicity) is critical.

Automated Parallel Synthesis & HTE Workflows

The solid hydrochloride form of 5,5,5-trifluoropentan-1-amine enables accurate gravimetric dispensing on automated solid-dosing platforms, eliminating the volumetric errors associated with the volatile liquid free base (bp ~96°C) [1][2]. For medicinal chemistry groups running 96-well or 384-well amide coupling plates, the solid salt ensures consistent stoichiometry across all wells, directly improving hit-to-lead SAR reproducibility and reducing the false-negative rate arising from amine concentration variability.

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